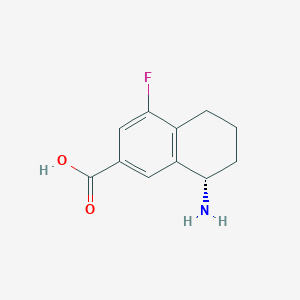

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

(8S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

CNINWXUZDUDQGS-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)C(=O)O)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydronaphthalene Core

- The bicyclic 5,6,7,8-tetrahydronaphthalene framework is constructed through cyclization reactions starting from commercially available aromatic or partially hydrogenated precursors. This step sets the stage for subsequent functionalization.

Installation of the Amino Group with Stereochemical Control

- The amino group at the 8-position is introduced via nucleophilic substitution or reductive amination strategies.

- To achieve the (S)-configuration, asymmetric synthesis is crucial. This is often accomplished through asymmetric hydrogenation using chiral catalysts such as Rhodium-BINAP complexes.

- Alternatively, chiral resolution methods involving diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or chiral high-performance liquid chromatography (HPLC) can be applied to purify the desired enantiomer.

Carboxylation to Form the Acid Functionality

- The carboxylic acid group at position 2 is introduced by carboxylation reactions, frequently utilizing carbon dioxide under controlled conditions to ensure regioselectivity.

Formation of the Hydrochloride Salt

- The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Cyclization | Acid/base catalysis, heat | Formation of tetrahydronaphthalene core |

| Electrophilic fluorination | Selectfluor, mild solvents (e.g., MeCN) | Regioselective fluorine introduction at C-4 |

| Asymmetric hydrogenation | Rhodium-BINAP catalyst, H2 gas, solvent | Establish (S)-stereochemistry at C-8 amino site |

| Amination | Ammonia or amine derivatives, nucleophilic substitution | Install amino group |

| Carboxylation | CO2 under pressure, base catalyst | Introduce carboxylic acid at C-2 |

| Hydrochloride salt formation | HCl in solvent (e.g., EtOH or water) | Conversion to stable hydrochloride salt |

Analytical Techniques for Validation

- Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) is employed to confirm enantiomeric purity, typically achieving >99% enantiomeric excess.

- Polarimetry validates optical rotation consistent with the (S)-configuration.

- High-performance liquid chromatography (HPLC-UV/ELSD) monitors chemical purity, targeting impurity levels below 0.5%.

- Elemental analysis confirms the molecular composition within ±0.4% of theoretical values.

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide structural confirmation.

Industrial Scale Considerations

- Industrial synthesis adapts the laboratory procedures for scale-up, utilizing continuous flow reactors for improved reaction control and safety.

- Automated purification methods, including crystallization and preparative chiral chromatography, ensure high purity and yield.

- Process optimization focuses on minimizing steps and reagent excess to reduce cost and environmental impact.

Summary Table of Preparation Methods

| Preparation Stage | Methodology/Key Reagents | Outcome/Remarks |

|---|---|---|

| Core Synthesis | Cyclization of aromatic precursors | Formation of bicyclic tetrahydronaphthalene core |

| Fluorination | Selectfluor electrophilic fluorination | Selective C-4 fluorine substitution |

| Amination & Stereocontrol | Asymmetric hydrogenation with Rh-BINAP catalyst | (S)-configured amino group at C-8 |

| Carboxylation | CO2 fixation under base catalysis | Introduction of carboxylic acid at C-2 |

| Salt Formation | Treatment with HCl | Formation of hydrochloride salt for stability |

| Purification & Validation | Chiral HPLC, polarimetry, elemental analysis | Ensuring enantiomeric purity and chemical identity |

Research Findings and Notes

- The fluorine atom at position 4 enhances metabolic stability and lipophilicity, which is advantageous for pharmaceutical intermediates.

- The stereospecific (S)-configuration at the amino-bearing position is critical for biological activity, necessitating rigorous asymmetric synthesis or resolution techniques.

- The hydrochloride salt form improves compound handling, solubility, and storage stability.

- Recent studies emphasize the use of chiral catalysts in asymmetric hydrogenation as the most efficient route to high enantiomeric purity, reducing the need for extensive chiral resolution steps.

Chemical Reactions Analysis

Types of Reactions

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

One of the primary applications of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is as an intermediate in the synthesis of anticancer agents. For instance, it is involved in the production of Exatecan, a drug used in antibody-drug conjugates (ADCs) for targeted cancer therapy. ADCs combine antibodies with cytotoxic drugs to deliver treatment directly to cancer cells while minimizing damage to healthy tissues .

Mechanism of Action

The mechanism by which this compound operates involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. By disrupting these processes, (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can induce apoptosis in cancer cells .

Pharmaceutical Development

Formulation Studies

Research has shown that (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can be utilized in formulation studies to enhance the bioavailability of certain drugs. Its properties allow it to act as a solubilizing agent or a stabilizer in drug formulations .

Case Study: Drug Delivery Systems

A notable case study involved the development of a novel drug delivery system incorporating this compound to improve the pharmacokinetics of poorly soluble drugs. The study demonstrated that the inclusion of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride significantly increased the solubility and absorption rates of the active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

The compound can be compared to structurally analogous molecules based on scaffold modifications, substituent effects, and stereochemical variations. Below is a systematic analysis:

Structural Analogs

Key Observations :

- Fluorine Substitution: The addition of fluorine at position 4 in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to its non-fluorinated analog .

- Stereochemical Specificity: The (S)-configuration may confer selective binding to chiral biological targets, contrasting with racemic or non-specified analogs.

- Pharmacological Divergence : Unlike Thiophene fentanyl (an opioid derivative), the target compound lacks the characteristic piperidine or amide motifs of opioids, suggesting a different mechanism of action .

Biological Activity

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClFNO

- Molecular Weight : 227.69 g/mol

- Structural Features : It features a tetrahydronaphthalene backbone with an amino group, a carboxylic acid functional group, and a fluorine atom at the 4-position of the naphthalene ring, which enhances its pharmacological potential.

Biological Activities

Preliminary studies have indicated that (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride exhibits several notable biological activities:

- Antitumor Activity : The compound has been investigated for its potential anticancer properties. Structural analogs have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds bearing similar naphthalene structures have demonstrated significant growth inhibition in various cancer models .

- Neuroprotective Effects : Research suggests that modifications to the naphthalene structure can lead to neuroprotective effects. Compounds with similar frameworks have been associated with improved outcomes in neurodegenerative disease models.

- Antidepressant Potential : Some derivatives of tetrahydronaphthalene compounds have been linked to antidepressant activity, indicating that (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride may also possess mood-enhancing properties.

The biological activity of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is thought to be mediated through various mechanisms:

- Receptor Binding : Interaction studies have shown that this compound can bind to specific biological targets such as neurotransmitter receptors and enzymes involved in cancer progression. The presence of the fluorine atom is believed to enhance binding affinity and selectivity for these targets.

- Inhibition of Key Pathways : Similar compounds have been shown to inhibit pathways critical for tumor growth and survival. The structural features may allow (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride to disrupt these pathways effectively .

Comparative Analysis with Related Compounds

To better understand the uniqueness of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Lacks fluorine; basic amino structure | Potential antidepressant |

| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Contains an oxo group instead of an amino group | Anticancer properties |

| (R)-N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | Acetamide derivative; different functional groups | Neuroprotective effects |

The presence of the fluorine atom in (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride distinguishes it from these compounds and may contribute to enhanced potency or selectivity for specific biological targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that analogs of (S)-8-amino-4-fluoro compounds exhibited IC values in the low micromolar range against various cancer cell lines. This suggests significant potential for development as an anticancer agent .

- Neuroprotection in Animal Models : Animal studies using similar tetrahydronaphthalene derivatives showed promising results in models of neurodegeneration. These findings support further investigation into the neuroprotective potential of (S)-8-amino derivatives.

- Pharmacokinetics and Toxicology : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics for (S)-8-amino compounds. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered .

Q & A

Basic: What synthetic routes are recommended to achieve high enantiomeric purity for this compound?

Methodological Answer:

A two-step approach is typically employed:

Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) during hydrogenation of the tetrahydronaphthalene backbone to establish the (S)-configuration at the 8-amino position.

Chiral Resolution : Purify intermediates via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or employ chiral HPLC for final separation .

- Key Validation : Confirm enantiopurity using polarimetry or chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC).

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities <0.5%.

- Elemental Analysis : Match experimental C/H/N values to theoretical calculations within ±0.4% .

Advanced: How does the 4-fluoro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The 4-fluoro group acts as an electron-withdrawing substituent, which:

- Activates the Carboxylic Acid : Enhances electrophilicity for amide coupling.

- Directs Coupling Reactions : Fluorine’s meta-directing effect may limit regioselectivity in aromatic substitutions.

- Comparative Studies : Replace fluorine with hydrogen or chlorine in analogs to assess electronic effects on reaction kinetics .

Advanced: How can low yields during the final hydrolysis step be optimized?

Methodological Answer:

- Condition Optimization :

- Use NaOH in 1,4-dioxane/water (85°C) with extended reaction times (12–24 hr).

- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexanes) or in situ IR for carboxylic acid formation .

Stability: What protocols assess stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.

- Protect from light using amber glass vials to prevent photolytic decomposition.

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) to determine moisture sensitivity .

Pharmacological: What in vitro assays evaluate its potential as a kinase inhibitor?

Methodological Answer:

- Kinase Inhibition Profiling : Screen against c-Met or EGFR kinases using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity Assays : Test in cancer cell lines (e.g., MCF-7 or A549) with IC₅₀ determination via MTT assays.

- Metabolite Identification : Incubate with liver microsomes to assess metabolic stability .

Chiral Analysis: How to resolve enantiomers and quantify optical purity?

Methodological Answer:

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® OD-H) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) calculated via integration of HPLC peaks .

Data Contradictions: How to address discrepancies between observed and predicted spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.